
1,3,8-Triazaspiro(4.5)decane-2,4-dione, 8-(3-(p-fluorobenzoyl)propyl)-3-methyl-1-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,8-Triazaspiro(4.5)decane-2,4-dione, 8-(3-(p-fluorobenzoyl)propyl)-3-methyl-1-phenyl- is a complex organic compound known for its unique spirocyclic structure. This compound features a spiro junction connecting a triazaspirodecane core with a dione functionality, along with various substituents including a p-fluorobenzoyl group, a propyl chain, a methyl group, and a phenyl ring. Its intricate structure makes it a subject of interest in various fields of scientific research, particularly in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,8-Triazaspiro(4.5)decane-2,4-dione, 8-(3-(p-fluorobenzoyl)propyl)-3-methyl-1-phenyl- typically involves multiple steps:
Formation of the Triazaspirodecane Core: This step often starts with the cyclization of appropriate diamines and diketones under acidic or basic conditions to form the spirocyclic core.
Introduction of the p-Fluorobenzoyl Group: The p-fluorobenzoyl group is usually introduced via Friedel-Crafts acylation, using p-fluorobenzoyl chloride and a suitable Lewis acid catalyst like aluminum chloride.
Attachment of the Propyl Chain: The propyl chain can be added through alkylation reactions, often using propyl halides in the presence of a strong base.
Methylation and Phenylation: These groups are typically introduced via nucleophilic substitution reactions, using methyl and phenyl halides respectively.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control over reaction parameters, and employing advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1,3,8-Triazaspiro(4.5)decane-2,4-dione, 8-(3-(p-fluorobenzoyl)propyl)-3-methyl-1-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketone groups to alcohols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Aluminum chloride for Friedel-Crafts acylation, strong bases for alkylation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1,3,8-Triazaspiro(4.5)decane-2,4-dione, 8-(3-(p-fluorobenzoyl)propyl)-3-methyl-1-phenyl- has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with various biological targets.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or mechanical properties.
Biological Studies: Researchers investigate its interactions with enzymes and receptors to understand its biological activity and potential therapeutic uses.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1,3,8-Triazaspiro(4.5)decane-2,4-dione, 8-(3-(p-fluorobenzoyl)propyl)-3-methyl-1-phenyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of these targets. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1,3,8-Triazaspiro(4.5)decane-2,4-dione, 1,3-dimethyl-8-(3-(p-fluorobenzoyl)propyl): Similar in structure but with different substituents, affecting its chemical and biological properties.
1,3,8-Triazaspiro(4.5)decane-2,4-dione, 1-cyclohexyl-8-(3-(p-fluorobenzoyl)propyl): Features a cyclohexyl group instead of a phenyl group, leading to different steric and electronic effects.
Uniqueness
The uniqueness of 1,3,8-Triazaspiro(4.5)decane-2,4-dione, 8-(3-(p-fluorobenzoyl)propyl)-3-methyl-1-phenyl- lies in its specific combination of substituents, which confer distinct chemical reactivity and biological activity. Its spirocyclic core provides a rigid framework that can enhance binding affinity and selectivity for biological targets, making it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
102395-39-1 |
|---|---|
Molecular Formula |
C24H26FN3O3 |
Molecular Weight |
423.5 g/mol |
IUPAC Name |
8-[4-(4-fluorophenyl)-4-oxobutyl]-3-methyl-1-phenyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |
InChI |
InChI=1S/C24H26FN3O3/c1-26-22(30)24(28(23(26)31)20-6-3-2-4-7-20)13-16-27(17-14-24)15-5-8-21(29)18-9-11-19(25)12-10-18/h2-4,6-7,9-12H,5,8,13-17H2,1H3 |
InChI Key |
RLFKQSWVPVBJNJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2(CCN(CC2)CCCC(=O)C3=CC=C(C=C3)F)N(C1=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


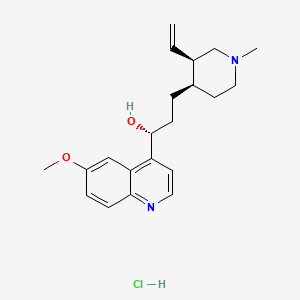

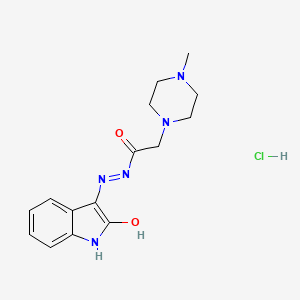
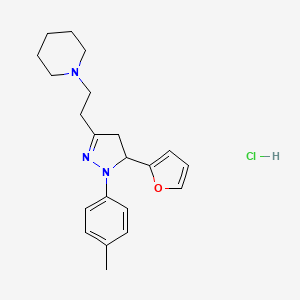

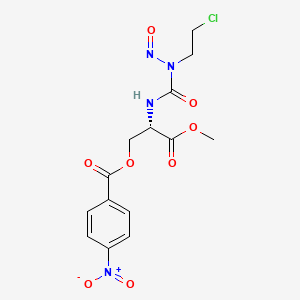
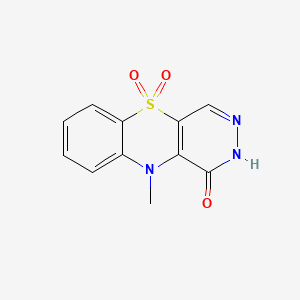
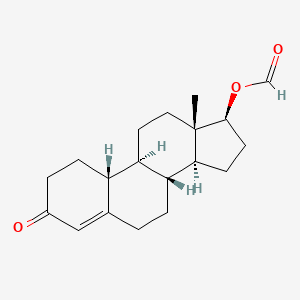
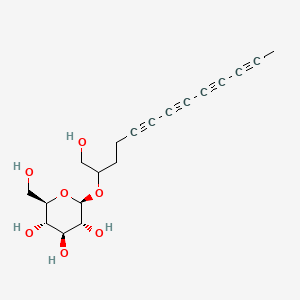
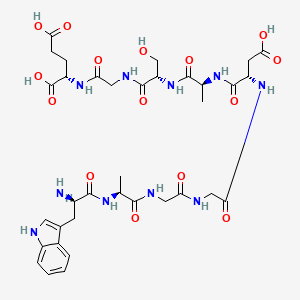
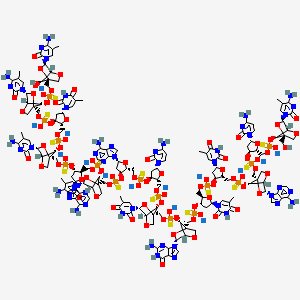
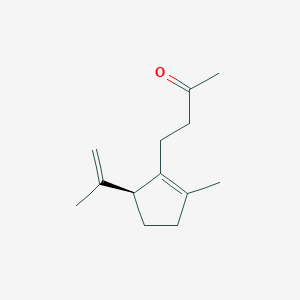
![sodium;[3-[[(3R,4R)-6-[(7-chloroquinolin-2-yl)methoxy]-4-hydroxy-3,4-dihydro-2H-chromen-3-yl]methyl]-4-methoxyphenyl]-(trifluoromethylsulfonyl)azanide](/img/structure/B12773572.png)

